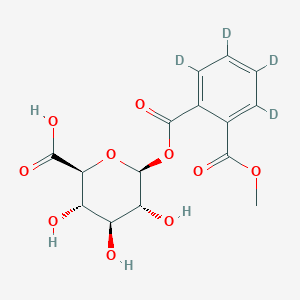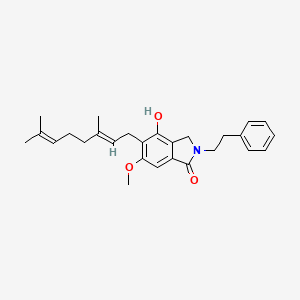
Isohericerin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isohericerin is an isoindolinone meroterpenoid alkaloid isolated from the medicinal mushroom Hericium erinaceum. This compound has garnered attention due to its various bioactivities, including anti-inflammatory, cytotoxic, and neurotrophic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of isohericerin involves several steps. One notable method starts with commercially available methyl 3-hydroxy-5-methoxybenzoate and geranyl bromide. The synthesis proceeds through a series of reactions, including a Mannich reaction and one-pot lactamization to establish the isoindolinone core structure . The overall yield of this synthesis is approximately 30% .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and low yield from natural sources. Research is ongoing to develop more efficient synthetic routes to facilitate its production .
Análisis De Reacciones Químicas
Types of Reactions: Isohericerin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isohericenone, another bioactive compound.
Reduction: Reduction reactions can modify the functional groups on the isoindolinone core.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring, potentially altering its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Isohericenone.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted this compound derivatives with potential variations in bioactivity.
Aplicaciones Científicas De Investigación
Isohericerin has a wide range of scientific research applications:
Mecanismo De Acción
Isohericerin exerts its effects through various molecular targets and pathways:
Neurotrophic Pathway: this compound activates a pan-neurotrophic pathway in central hippocampal neurons, converging to extracellular signal-regulated kinase 1/2 signaling, which enhances spatial memory.
Anti-inflammatory Pathway: this compound inhibits inflammatory mediators, reducing inflammation.
Cytotoxic Pathway: this compound induces cytotoxicity in certain cancer cell lines, potentially through apoptosis.
Comparación Con Compuestos Similares
Isohericerin is unique among isoindolinone compounds due to its specific bioactivities. Similar compounds include:
Isohericenone: Another isoindolinone alkaloid with cytotoxic properties.
Hericene A: A hydrophobic derivative of this compound with potent neurotrophic activity.
Stachybotrylactam I: An isoindolinone with HIV-1 protease inhibition activity.
This compound stands out due to its combination of anti-inflammatory, neurotrophic, and cytotoxic properties, making it a versatile compound for various research applications .
Propiedades
Número CAS |
140381-53-9 |
|---|---|
Fórmula molecular |
C27H33NO3 |
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-(2-phenylethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C27H33NO3/c1-19(2)9-8-10-20(3)13-14-22-25(31-4)17-23-24(26(22)29)18-28(27(23)30)16-15-21-11-6-5-7-12-21/h5-7,9,11-13,17,29H,8,10,14-16,18H2,1-4H3/b20-13+ |
Clave InChI |
AYUFSIRZXDWSDR-DEDYPNTBSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CC=CC=C3)OC)/C)C |
SMILES canónico |
CC(=CCCC(=CCC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CC=CC=C3)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


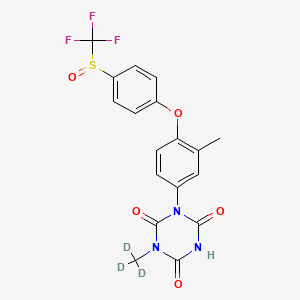
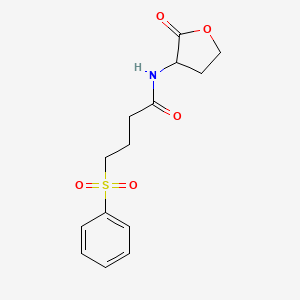

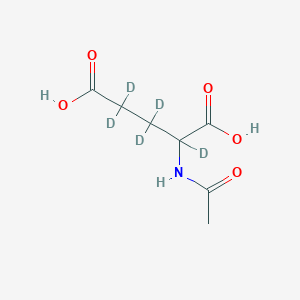
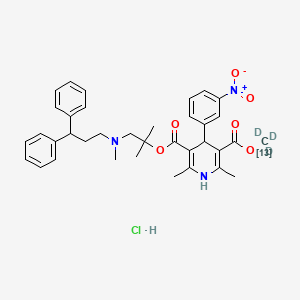
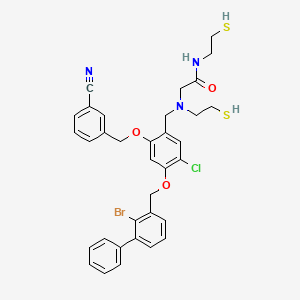
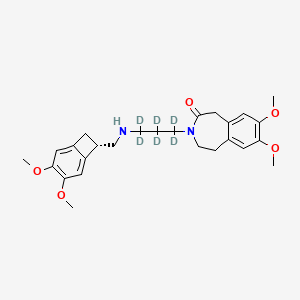
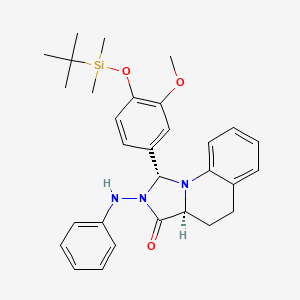

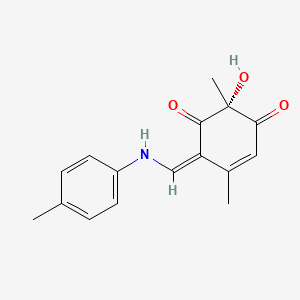
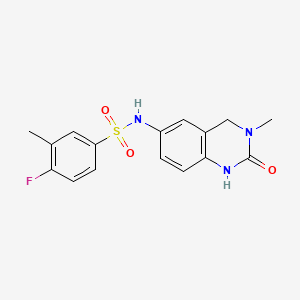
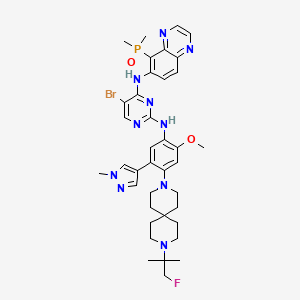
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)
